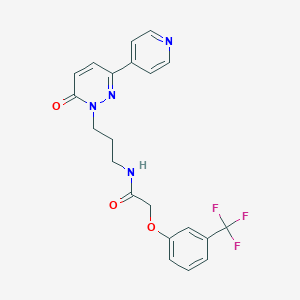

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Descripción

N-(3-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a pyridazinone derivative featuring a pyridin-4-yl substituent at the 3-position of the pyridazinone core, a propyl linker, and a 3-(trifluoromethyl)phenoxy acetamide moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in acetylcholinesterase (AChE) inhibition and central nervous system (CNS) targeting .

Propiedades

IUPAC Name |

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O3/c22-21(23,24)16-3-1-4-17(13-16)31-14-19(29)26-9-2-12-28-20(30)6-5-18(27-28)15-7-10-25-11-8-15/h1,3-8,10-11,13H,2,9,12,14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQHFQVSRJJQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4). This compound's structure and mechanism of action suggest significant implications for metabolic diseases and cancer treatment.

The primary mechanism of action for this compound involves its interaction with FABP4. FABP4 is crucial in lipid metabolism and inflammatory responses. By binding to FABP4, this compound inhibits its function, potentially leading to modulation of lipid metabolism and reduction of inflammation .

Inhibition of FABP4

Research indicates that the compound exhibits a strong binding affinity for FABP4, which is essential in various metabolic processes. In vitro assays have demonstrated its efficacy as an inhibitor, suggesting potential therapeutic applications in obesity and related metabolic disorders .

Antitumor Activity

In combination studies with MEK inhibitors, the compound has shown promising synergistic effects in cancer treatment. Preliminary data suggest that it may enhance the efficacy of existing therapies by targeting metabolic pathways involved in tumor growth .

Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| FABP4 Inhibition | Modulates lipid metabolism | |

| Antitumor Potential | Synergistic effects with MEK inhibitors | |

| Anti-inflammatory | Reduces inflammatory responses |

Case Study 1: Synergistic Effects with MEK Inhibitors

In a study examining the combined effects of this compound with MEK inhibitors, researchers found that the compound significantly enhanced the antiproliferative effects on cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations, supporting its potential as a novel therapeutic agent in cancer treatment .

Case Study 2: Impact on Lipid Metabolism

Another research effort focused on the compound's role in lipid metabolism through FABP4 inhibition. Results indicated a marked decrease in triglyceride accumulation in adipocytes treated with the compound compared to controls. This suggests its utility in addressing metabolic syndrome and related disorders .

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a pyridazinone core with a trifluoromethyl phenoxy group and an acetamide side chain, contributing to its unique pharmacological properties.

Anticancer Properties

Research has indicated that compounds related to N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exhibit significant anticancer activity. For instance, studies have shown that similar derivatives display percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% in some cases .

Other Therapeutic Applications

Beyond anticancer properties, derivatives of this compound may also show promise in treating inflammatory diseases due to their potential activity as enzyme inhibitors, such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, a series of compounds structurally related to this compound were synthesized and evaluated for their anticancer activity. The results demonstrated that certain derivatives exhibited high levels of cytotoxicity against multiple cancer cell lines, suggesting a robust potential for further development as anticancer agents .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of related compounds. Molecular docking studies indicated that these compounds could effectively bind to and inhibit enzymes implicated in inflammatory pathways. This highlights their dual potential as both anticancer and anti-inflammatory agents .

Comparación Con Compuestos Similares

Table 1. Structural Comparison of Key Analogs

Pharmacokinetic and Selectivity Profiles

- Lipophilicity : The trifluoromethyl group (logP ~1.1 for CF₃) may increase membrane permeability compared to Compound 3’s phenyl group (logP ~2.1 for phenyl).

- Metabolic Stability : Pyridinyl substitution could reduce oxidative metabolism relative to phenyl analogs, as seen in related heterocyclic systems.

- Selectivity : The propyl linker and pyridinyl group may reduce off-target effects compared to compounds with rigid or aromatic linkers.

Research Findings and Hypothetical Activity Models

Based on docking studies of analogs like Compound 3 and 9 , the target compound likely binds AChE through:

- Pyridazinone core: Interacting with the catalytic triad (e.g., π-π stacking with Trp86).

- Trifluoromethyl phenoxy: Engaging in hydrophobic interactions with Phe295 or Tyr335.

- Pyridin-4-yl : Forming hydrogen bonds with Glu202 or water molecules in the active site gorge.

Hypothetical Advantages Over Analogs :

- Enhanced solubility from pyridinyl vs. phenyl (Compound 3).

- Improved metabolic stability due to trifluoromethyl vs. fluoro (Compound 9).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.